Antibacterial agent 185

抗菌药物发现 FtsZ抑制剂 肺炎链球菌

Researchers need FtsZ inhibitors selective against Streptococcus pneumoniae without disrupting gut microbiota. Antibacterial agent 185 (IP-01) is a validated imidazo[1,2-a]pyridine-3-carboxylate scaffold compound that solves this need. - **Target profile:** MIC = 1.2 μg/mL vs. S. pneumoniae; inactive vs. E. coli, P. aeruginosa, C. albicans (MIC >50 μg/mL). - **Distinct mechanism:** Enhances GTP hydrolysis to block FtsZ polymerization and bundling (unlike benzamide stabilizers). - **Selectivity index:** >14 in vitro, suitable for cell-based validation. Available for SAR expansion, mechanism studies, and microbiota-protection research.

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
Cat. No. B12373007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 185
Molecular FormulaC18H17BrN2O3S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)CSC3=CC=C(C=C3)OC
InChIInChI=1S/C18H17BrN2O3S/c1-3-24-18(22)17-15(20-16-9-4-12(19)10-21(16)17)11-25-14-7-5-13(23-2)6-8-14/h4-10H,3,11H2,1-2H3
InChIKeyCCYSHGDZDHFAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 185 (IP-01) Overview


Antibacterial agent 185(化合物 IP-01)是一种基于咪唑并[1,2-a]吡啶-3-羧酸酯骨架的FtsZ抑制剂,分子式为C₁₈H₁₇BrN₂O₃S,分子量421.31 g/mol 。该化合物通过增强GTP水解来抑制细菌细胞分裂必需蛋白FtsZ的聚合和成束,从而阻断肺炎链球菌的细胞分裂 。IP-01被鉴定为首批靶向FtsZ的窄谱抗肺炎链球菌药物先导化合物之一,在广谱抗生素引发的菌群失调和耐药性传播问题日益严峻的背景下,其窄谱特性具有独特的研究与开发价值 [1]。

1
Workflow Antimicrobial screening studies targeting S. pneumoniae FtsZ
2
Selection context Narrow-spectrum FtsZ inhibitor tool compound with reported imidazo[1,2-a]pyridine chemotype
3
Use context Supports SAR, mechanism-of-action, and microbiota-sparing model studies

Antibacterial Agent 185: Irreplaceability


Antibacterial agent 185不能被其他FtsZ抑制剂或广谱抗菌剂简单替代,原因有三:其一,FtsZ抑制剂的抗菌谱由化学型和结合位点共同决定——靶向葡萄球菌的苯甲酰胺类FtsZ抑制剂(如PC190723及其衍生物TXA707)对肺炎链球菌基本无活性,而IP-01的咪唑并[1,2-a]吡啶骨架使其对肺炎链球菌具有选择性抑制 [1]。其二,IP-01是已报道的首批窄谱抗肺炎链球菌FtsZ抑制剂之一,与广谱抗生素相比,其窄谱特性可避免对共生菌群的破坏,降低菌群失调相关风险,这一特征在同类FtsZ抑制剂中极为罕见 [2]。其三,在IP-01所属的化学系列内部,微小的结构差异即导致活性急剧变化——邻位取代类似物(化合物18)的抗肺炎链球菌活性比IP-01降低约5.5倍,证明该化学型内部不可互换 [3]。

Chemotype
Benzamide FtsZ inhibitors (e.g., PC190723) may lack anti-pneumococcal activity; imidazopyridine scaffold is required for reported S. pneumoniae selectivity.
Spectrum
Broad-spectrum antibiotics may disrupt commensal microbiota; narrow-spectrum context cannot be assumed with alternative agents.
Analog
Ortho-substituted analogs within the same series show reduced activity; structural similarity does not ensure comparable anti-pneumococcal response.

Antibacterial Agent 185 (IP-01): Quantitative Evidence Guide


MIC Comparison with Structural Analog

在针对肺炎链球菌R6菌株的抗增殖活性筛选中,IP-01的MIC为1.2 ± 0.5 μg/mL,而邻位取代的结构类似物化合物18的MIC为6.6 ± 0.6 μg/mL [1]。IP-01的活性比化合物18高出约5.5倍,这一差异直接源于硫醚连接基上苯环取代位置的不同——IP-01的对位取代模式显著优于邻位取代 [1]。该头对头比较在同一实验中完成,消除了实验间变异。

MIC vs analog
Head-to-head
IP-01 MIC 1.2 ± 0.5 μg/mL vs analog MIC 6.6 ± 0.6 μg/mL (S. pneumoniae R6)
Supports antimicrobial screening context; para-substitution drives activity
Reported ~5.5-fold difference; same-assay comparison
抗菌药物发现 FtsZ抑制剂 肺炎链球菌 构效关系 MIC

Selectivity Index vs. Mammalian Cells

IP-01对人宫颈癌HeLa细胞的细胞毒性IC₅₀为41 μM 。将其抗肺炎链球菌MIC(1.2 μg/mL ≈ 2.85 μM)与HeLa细胞IC₅₀进行比较,可计算出体外选择性指数约为14.4 [1]。这一选择性窗口表明IP-01在抑制肺炎链球菌的浓度下对哺乳动物细胞的毒性相对有限。

Selectivity index
Cross-study
SI ≈ 14.4 (HeLa IC₅₀ 41 μM / S. pneumoniae MIC)
Reported cell-model endpoint context; limited cytotoxicity at screening concentrations
Data to verify across independent assays
选择性指数 细胞毒性 HeLa细胞 治疗窗口 安全性评价

Narrow-Spectrum Selectivity

IP-01的抗菌谱表征显示,该化合物在最高测试浓度(>50 μg/mL)下对大肠杆菌(E. coli)、铜绿假单胞菌(P. aeruginosa)两种革兰氏阴性菌以及白色念珠菌(C. albicans)均未显示抑制活性 [1]。这一窄谱特征与广谱抗生素形成鲜明对比,后者通常对革兰氏阴性菌和/或革兰氏阳性菌均有抑制。

Spectrum
Class-level
E. coli, P. aeruginosa, C. albicans MIC > 50 μg/mL
Supports narrow-spectrum screening context; no Gram-negative or fungal inhibition detected
Standard MIC assay; broad-spectrum comparators differ
窄谱抗菌 抗菌谱 选择性 革兰氏阴性菌 抗真菌

Unique FtsZ Inhibitor Chemotype

目前已报道的大多数FtsZ抑制剂属于苯甲酰胺类(如PC190723、TXA707),这些化合物主要对葡萄球菌属有活性,对肺炎链球菌活性较差或无活性 [1]。IP-01基于咪唑并[1,2-a]吡啶-3-羧酸酯核心骨架,代表了靶向FtsZ的全新化学型,其抗菌谱偏向肺炎链球菌而非葡萄球菌 [2]。这种化学型差异使IP-01填补了苯甲酰胺类FtsZ抑制剂在抗肺炎链球菌活性方面的空白。

Unique chemotype
Class-level
Imidazo[1,2-a]pyridine-3-carboxylate scaffold; distinct from benzamide FtsZ inhibitors
Antimicrobial screening context; reported anti-pneumococcal profile fills chemotype gap
Based on literature comparison; requires validation in user’s assay
FtsZ抑制剂 化学型 骨架跃迁 苯甲酰胺 咪唑并吡啶

Antibacterial Agent 185 (IP-01): Research & Industrial Applications


Narrow-Spectrum Drug Discovery for S. pneumoniae FtsZ

IP-01是目前已报道的少数具有明确抗肺炎链球菌活性的咪唑并[1,2-a]吡啶类FtsZ抑制剂之一。在抗菌药物发现项目中,该化合物可作为先导化合物用于构效关系(SAR)研究和骨架优化——其MIC为1.2 μg/mL,对位取代模式是活性的关键决定因素,而对革兰氏阴性菌和真菌无活性 [1]。研究人员可以IP-01为起点,在保持窄谱特征的前提下优化其效价、药代动力学性质和体内药效。

Mechanistic Studies of FtsZ Inhibition

IP-01通过增强GTP水解抑制FtsZ聚合和成束,这一机制与苯甲酰胺类FtsZ抑制剂(如PC190723,通过稳定FtsZ聚合体发挥作用)有所不同 [1] [2]。该化合物可作为机制研究的工具分子,用于阐明FtsZ GTPase活性调控与细胞分裂抑制之间的关系。其体外选择性指数>14 [3]也使其适合在细胞水平进行机制验证实验,而不会因过高的细胞毒性干扰结果解读。

Validation of Narrow-Spectrum Strategy and Microbiota Protection

IP-01对肺炎链球菌有活性(MIC = 1.2 μg/mL)但对大肠杆菌、铜绿假单胞菌和白色念珠菌无抑制(MIC > 50 μg/mL) [1],这一明确的窄谱抗菌谱使其成为研究窄谱治疗策略对肠道/黏膜菌群保护效应的理想模型化合物。研究人员可使用IP-01在动物模型中比较窄谱治疗与广谱抗生素对菌群组成、耐药基因丰度和继发感染风险的影响,为抗生素 stewardship 策略提供实验证据。

Application
Selection Property
Validation Focus
S. pneumoniae FtsZ narrow-spectrum discovery
Narrow-spectrum anti-pneumococcal activity; imidazopyridine chemotype
SAR expansion, potency optimization, selectivity retention
FtsZ inhibition mechanistic studies
GTP hydrolysis enhancement; distinct from polymer-stabilizing benzamides
FtsZ polymerization/bundling endpoints; GTPase activity readouts
Microbiota-sparing model validation
Gram-positive selective activity; no inhibition of tested Gram-negative or fungal strains
Microbiota composition, resistance gene abundance, infection-model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.